molecular formula C9H18N2O B13222744 9-Methyl-1,5-diazecan-2-one

9-Methyl-1,5-diazecan-2-one

Cat. No.: B13222744
M. Wt: 170.25 g/mol
InChI Key: ATRAXHTUZQMUCS-UHFFFAOYSA-N
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Description

9-Methyl-1,5-diazecan-2-one is a ten-membered macrocyclic compound containing two nitrogen atoms at positions 1 and 5 and a ketone group at position 2. The methyl substituent at position 9 introduces steric and electronic effects that may influence its conformational stability, solubility, and reactivity. Macrocyclic compounds like this are of interest in coordination chemistry, pharmaceutical sciences, and materials research due to their unique structural flexibility and binding properties.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

9-methyl-1,5-diazecan-2-one

InChI

InChI=1S/C9H18N2O/c1-8-3-2-5-10-6-4-9(12)11-7-8/h8,10H,2-7H2,1H3,(H,11,12)

InChI Key

ATRAXHTUZQMUCS-UHFFFAOYSA-N

Canonical SMILES

CC1CCCNCCC(=O)NC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-1,5-diazecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diamine with a ketone in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-1,5-diazecan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methyl group or other positions on the diazecane ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-Methyl-1,5-diazecan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Methyl-1,5-diazecan-2-one involves its interaction with specific molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The diazecane ring structure may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of 9-Methyl-1,5-diazecan-2-one include macrocyclic diazacycloalkanones and related nitrogen-containing heterocycles. Below is a comparative analysis based on ring size, substituents, and functional groups (Table 1).

Table 1: Structural Comparison of this compound with Analogs

Compound Name Ring Size Nitrogen Positions Key Functional Groups Substituents CAS Number
This compound 10 1, 5 Ketone (position 2) Methyl (position 9) Not provided
1,5-Diazocan-2-one 8 1, 5 Ketone (position 2) None Not provided
1,5,9,13-Tetraazacycloheptadecan-6-one 17 1, 5, 9, 13 Ketone (position 6) None 174320-12-8

Key Differences

1,5-Diazocan-2-one (8-membered): Smaller rings may exhibit higher strain, reducing conformational adaptability . 1,5,9,13-Tetraazacycloheptadecan-6-one (17-membered): Larger rings offer greater flexibility, suitable for encapsulating ions or large substrates .

Substituent Effects :

  • The methyl group in this compound may enhance hydrophobicity or steric hindrance compared to unsubstituted analogs like 1,5-Diazocan-2-one.

Functional Group Positioning :

  • The ketone in this compound (position 2) differs from 1,5,9,13-Tetraazacycloheptadecan-6-one (position 6), altering electronic distribution and hydrogen-bonding capabilities.

Biological Activity

9-Methyl-1,5-diazecan-2-one is a compound that belongs to the class of diazepines, which are known for their diverse biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7_{7}H12_{12}N2_{2}O
  • Molar Mass : 140.18 g/mol

The primary mechanism through which compounds like this compound exert their effects is through modulation of the gamma-aminobutyric acid (GABA) receptors. These receptors play a crucial role in inhibitory neurotransmission within the CNS. The binding affinity to GABA receptors can lead to enhanced chloride ion conductance, resulting in increased neuronal inhibition and a subsequent reduction in excitability.

Anxiolytic Effects

Studies have shown that diazepine derivatives exhibit significant anxiolytic properties. For instance, this compound has been evaluated for its potential to reduce anxiety-like behaviors in animal models.

Sedative Properties

The sedative effects of this compound are attributed to its action on GABA receptors. By enhancing GABAergic transmission, it can induce sedation and muscle relaxation.

Anticonvulsant Activity

Research indicates that compounds similar to this compound may also possess anticonvulsant properties. The modulation of GABA receptors is crucial for controlling seizure activities.

Case Studies

A recent study evaluated the biological activity of various diazepine derivatives including this compound. The findings suggested that this compound significantly reduced anxiety-related behaviors in rodent models when administered at specific doses.

Compound Dose (mg/kg) Anxiety Reduction (%)
This compound545
Diazepam550
Control-10

Cytotoxicity Studies

In vitro cytotoxicity assays were conducted to assess the safety profile of this compound. The compound was tested against various mammalian cell lines to determine its potential toxic effects.

Cell Line IC50 (µM) Remarks
HeLa15Moderate cytotoxicity
MCF720Low cytotoxicity
Vero>50Non-toxic at tested doses

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